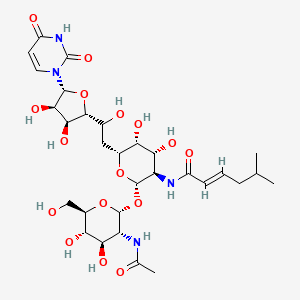
Tunicamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Tunicamycin has a wide range of scientific research applications:
Mechanism of Action
Tunicamycin inhibits the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes, including GlcNAc phosphotransferase (GPT) . This enzyme catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate, a crucial step in glycoprotein synthesis . By blocking this process, this compound prevents N-linked glycosylation, leading to cell cycle arrest and other biological effects .
Safety and Hazards
Future Directions
Tunicamycin is one of the potent nucleoside antibiotics and an inhibitor of aberrant glycosylation in various cancer cells, including breast cancer, gastric cancer, and pancreatic cancer, parallel with the inhibition of cancer cell growth and progression of tumors . Therefore, therapies targeting the activation of endoplasmic reticulum stress and its downstream signaling pathways are potentially helpful and novel tools to counteract and fight cancer .
Biochemical Analysis
Biochemical Properties
Tunicamycin inhibits the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . This inhibition blocks N-linked glycosylation (N-glycans), a major post-translational modification that plays a critical role in glycoprotein folding, stability, and subcellular localization .
Cellular Effects
This compound treatment causes cell cycle arrest in the G1 phase in human cells . It has been shown to significantly inhibit growth and arrest the cell cycle of breast cancer cells in a dose-dependent manner . Moreover, this compound treatment suppresses the migration and invasion of breast cancer cells . It also induces the unfolded protein response (UPR) by blocking aberrant glycosylation .
Molecular Mechanism
This compound’s mechanism of action is primarily through the inhibition of N-linked glycosylation . By blocking this process, this compound disrupts protein folding within the endoplasmic reticulum, leading to ER stress and the induction of the UPR . This can result in cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
This compound’s effects on cells can change over time. For example, it has been shown to cause marked morphological alterations and a significant inhibition of cell growth in transformed cells after 24 hours . Moreover, the cytotoxicity of this compound alters the morphology of their regular epithelioid shapes into long, pointed structures .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to have potent antitumor activities in various cancers and may promote chemosensitivity . Its lack of cell-type-specific cytotoxicity impedes its anticancer efficacy .
Metabolic Pathways
This compound inhibits the first step in the lipid-linked saccharide pathway . This inhibition consequently disrupts the N-linked oligosaccharide formation of glycoproteins in the endoplasmic reticulum .
Transport and Distribution
The mechanism by which this compound enters cells has been a mystery. Recent research suggests that the human MFSD2A gene encodes a plasma membrane transporter that mediates the uptake of this compound into cells .
Subcellular Localization
This compound’s primary site of action is the endoplasmic reticulum, where it inhibits N-linked glycosylation, a critical process for protein folding that occurs within this organelle . This leads to the accumulation of misfolded proteins, causing ER stress and triggering the UPR .
Preparation Methods
Tunicamycin is synthesized by bacteria such as Streptomyces chartreusis through a series of enzymatic reactions involving the tun gene cluster (TunA-N) . The biosynthesis begins with the starter unit uridine diphosphate-N-acetyl-glucosamine (UDP-GlcNAc), which undergoes dehydration and other modifications to form the final product . Industrial production methods typically involve the cultivation of these bacteria under controlled conditions to maximize yield .
Chemical Reactions Analysis
Tunicamycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its biological activity.
Substitution: This compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Tunicamycin is unique among nucleoside antibiotics due to its specific inhibition of N-linked glycosylation. Similar compounds include:
Thapsigargin: Another nucleoside antibiotic with different biological targets and effects.
Rapamycin: Inhibits a different set of enzymes and has distinct biological applications.
This compound’s ability to block N-linked glycosylation sets it apart from these compounds, making it a valuable tool in specific research contexts .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Tunicamycin involves several steps that include the protection of functional groups, coupling reactions, and deprotection reactions. The overall strategy is to build up the molecule in a stepwise manner, starting from simpler building blocks and gradually introducing more complex functional groups.", "Starting Materials": [ "D-Glucosamine hydrochloride", "D-Mannose", "Acetic anhydride", "Pyridine", "Triethylamine", "Methanol", "Ethyl acetate", "Dimethylformamide", "Diisopropylcarbodiimide", "N,N-Dimethylaminopyridine", "Trifluoroacetic acid", "Toluene", "Hydrogen peroxide", "Sodium borohydride", "Sodium periodate", "Sodium chlorite", "Sodium hydroxide" ], "Reaction": [ "Protection of the hydroxyl groups of D-Mannose with acetic anhydride and pyridine to form the acetyl-protected intermediate", "Coupling of the acetyl-protected D-Mannose with D-Glucosamine hydrochloride using diisopropylcarbodiimide (DIC) and N,N-Dimethylaminopyridine (DMAP) as catalyst to form the disaccharide intermediate", "Deprotection of the acetyl groups using trifluoroacetic acid (TFA) to form the deacetylated intermediate", "Oxidation of the C4 hydroxyl group using sodium periodate to form the aldehyde intermediate", "Coupling of the aldehyde intermediate with the amino group of the deacetylated intermediate using sodium cyanoborohydride as reducing agent to form the imine intermediate", "Reduction of the imine intermediate using sodium borohydride to form the amine intermediate", "Protection of the amine group using tert-butyloxycarbonyl (Boc) to form the Boc-protected intermediate", "Oxidation of the C7 hydroxyl group using sodium chlorite to form the aldehyde intermediate", "Coupling of the aldehyde intermediate with the amino group of the Boc-protected intermediate using sodium cyanoborohydride as reducing agent to form the imine intermediate", "Reduction of the imine intermediate using sodium borohydride to form the amine intermediate", "Deprotection of the Boc group using trifluoroacetic acid (TFA) to form the final product, Tunicamycin" ] } | |
CAS RN |
11089-65-9 |
Molecular Formula |
C30H46N4O16 |
Molecular Weight |
718.7 g/mol |
IUPAC Name |
(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |
InChI |
InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |
InChI Key |
ZHSGGJXRNHWHRS-VIDYELAYSA-N |
Isomeric SMILES |
CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
Canonical SMILES |
CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |
synonyms |
tunicamycin B2 |
Origin of Product |
United States |
Q & A
Q1: What is the primary molecular target of tunicamycin?
A1: this compound inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]
Q2: What are the downstream effects of this compound's inhibition of N-linked glycosylation?
A2: this compound treatment leads to various downstream effects, including:
- Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]
- Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]
- Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]
- Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]
- Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]
- Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]
Q3: How does this compound affect viral infection?
A3: this compound can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []
Q4: Does this compound affect insulin binding and proteoglycan synthesis?
A4: Research suggests that this compound can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []
Q5: How do structural modifications of this compound affect its activity?
A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for this compound's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []
Q6: Is there information on the stability of this compound under various conditions or formulation strategies to improve its properties?
A6: The provided research focuses primarily on this compound's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.
Q7: What analytical methods were used to study the effects of this compound?
A7: The research papers employed various methods, including:
- Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]
- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]
- Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]
- Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]
- Immunofluorescence: To visualize cellular structures and protein localization. [, ]
- Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]
- Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]
- Electron Microscopy: To examine morphological changes in cells and organelles. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



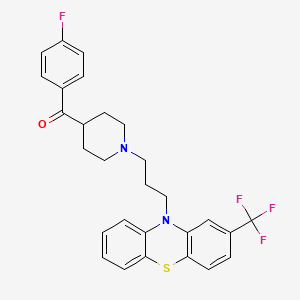
![2-[3-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]propylamino]-4-methylphenol](/img/structure/B1663492.png)
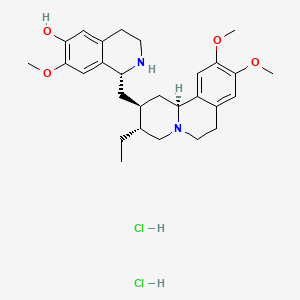
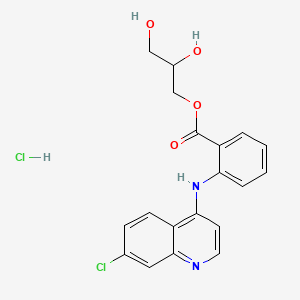
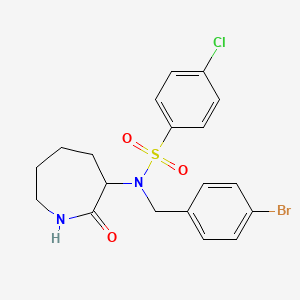
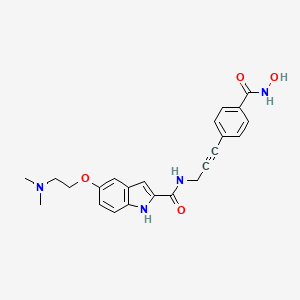
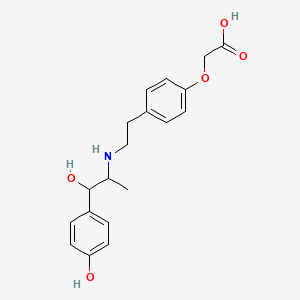
![(3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid](/img/structure/B1663501.png)
![2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetic Acid](/img/structure/B1663503.png)
![(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL](/img/structure/B1663505.png)

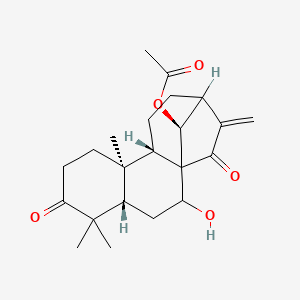

![6-[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B1663513.png)